Hordatine A is predominantly extracted from barley, particularly from dark-grown seedlings. The compound can be isolated through various extraction methods, including solvent extraction techniques using acetic acid or acetone, followed by purification processes such as centrifugation and chromatography .
The synthesis of Hordatine A involves several chemical reactions, primarily focusing on oxidative dimerization. The key steps in its synthesis include:
The synthesis process can take several hours and typically requires specific conditions such as controlled temperature and pH levels for optimal yields. For instance, the oxidative phenol coupling reaction can proceed effectively at ambient temperatures over extended periods (up to 16 hours) using suitable solvents like lower alcohols .
Hordatine A has a complex molecular structure characterized by its dimeric form of hydroxycinnamoylagmatine. The molecular formula is C₂₇H₃₃N₃O₉, and it features multiple functional groups typical of phenolic compounds.
The molecular weight of Hordatine A is approximately 549.29 g/mol. Mass spectrometry data indicate significant fragmentation patterns that help in identifying the compound during analytical procedures .
Hordatine A participates in various chemical reactions typical for phenolic compounds:
The oxidative dimerization process typically requires the presence of oxidizing agents such as potassium ferricyanide and specific pH adjustments to facilitate the reaction effectively .
The mechanism of action for Hordatine A involves its interaction with biological systems, particularly its potential role as an inhibitor against certain enzymes involved in pathogen virulence, such as the main protease of coronaviruses .
Research indicates that Hordatine A may exhibit antiviral properties by inhibiting viral replication processes, although detailed mechanisms at the molecular level are still being explored .
Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to analyze the purity and concentration of Hordatine A in extracts .
Hordatine A has garnered interest for its potential applications in various fields:
Agmatine coumaroyltransferase (ACT; EC 2.3.1.64) serves as the gateway enzyme in hordatine A biosynthesis, catalyzing the formation of the essential monomeric precursor p-coumaroylagmatine. This cytosolic enzyme belongs to the BAHD superfamily of plant acyltransferases, characterized by a conserved His-His-Asp catalytic triad that facilitates nucleophilic attack on the thioester carbonyl of the acyl donor [4] [6]. ACT exhibits stringent substrate specificity, showing highest catalytic efficiency for p-coumaroyl-CoA (Km ≈ 15 µM) and agmatine (Km ≈ 80 µM) over other hydroxycinnamoyl-CoA esters (feruloyl-CoA, caffeoyl-CoA) or polyamine acceptors [4]. The reaction proceeds via a Bi-Bi sequential mechanism where agmatine binding induces conformational changes that optimize the acyl transfer from p-coumaroyl-CoA, forming an enzyme-bound tetrahedral intermediate that collapses to release CoA-SH and p-coumaroylagmatine [4].
The HvACT gene, located on chromosome 2H in barley (Hordeum vulgare), spans approximately 1.8 kb with a 1.3 kb open reading frame encoding a 43 kDa protein. Expression profiling reveals maximal HvACT transcript levels in 3-6 day-old barley seedlings, correlating precisely with peak p-coumaroylagmatine accumulation [3] [6]. This temporal regulation positions ACT as the rate-limiting step in early hordatine biosynthesis. Notably, ACT orthologs in non-Hordeum species (e.g., Arabidopsis thaliana AtACT) lack the substrate discrimination necessary for efficient p-coumaroylagmatine production, explaining the genus-specific distribution of hordatines [4].
Table 1: Substrate Specificity and Kinetic Parameters of Barley Agmatine Coumaroyltransferase (HvACT)
Substrate Type | Specific Substrate | Km (µM) | Vmax (nkat/mg) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Acyl Donors | p-Coumaroyl-CoA | 15.2 ± 1.8 | 185 ± 12 | 3.21 × 10⁴ |
Feruloyl-CoA | 42.7 ± 4.3 | 67 ± 5 | 0.42 × 10⁴ | |
Caffeoyl-CoA | >100 | <5 | Not detectable | |
Amine Acceptors | Agmatine | 83.5 ± 7.2 | 192 ± 15 | 2.89 × 10⁴ |
Putrescine | 210 ± 25 | 38 ± 4 | 0.18 × 10⁴ | |
Spermidine | No activity | - | - |
The conversion of monomeric p-coumaroylagmatine into hordatine A requires oxidative coupling—a process historically attributed to class III peroxidases utilizing H₂O₂ as co-substrate. In vitro reconstitution experiments demonstrated that horseradish peroxidase (HRP) catalyzes the formation of a C8-C8' linked dehydrodimer through radical-mediated coupling [1] [9]. The reaction initiates with one-electron oxidation of the phenolic moiety by HRP Compound I (Fe⁴⁺=O⁺•), generating a resonance-stabilized phenoxyl radical with spin density distributed at C3, C5, and C8 positions. Radical-radical coupling at C8-C8' followed by rearomatization yields the hordatine A scaffold [9].
However, recent molecular evidence challenges this peroxidase-centric model. Laccases (multicopper oxidases; EC 1.10.3.2) have been identified as the in planta catalysts responsible for hordatine A dimerization. Two barley laccases, HvLAC1 and HvLAC2, map to chromosome 2HS and exhibit maximal expression in 4-5 day-old seedlings—correlating precisely with hordatine A accumulation [6]. Crucially, heterologous expression of HvLAC1 in Nicotiana benthamiana and bamboo (Phyllostachys nigra) suspension cells conferred the ability to convert p-coumaroylagmatine into authentic (3R,4R)-hordatine A without H₂O₂ dependency [6]. The reaction proceeds via a two-electron oxidation mechanism involving a binuclear copper center, generating stereospecific (β-β') linkages not achievable through peroxidase catalysis alone [6].
Table 2: Enzymatic Systems Catalyzing Oxidative Dimerization in Hordatine A Biosynthesis
Enzyme Class | Specific Isoform | Cofactor Requirement | Coupling Regioselectivity | Stereospecificity | In Planta Evidence |
---|---|---|---|---|---|
Peroxidase | Horseradish POD | H₂O₂ | C8-C8' (β-β') | Racemic mixture | In vitro only |
Laccase | HvLAC1 | O₂ | C8-C8' (β-β') | (3R,4R) enantiomer | Chromosome 2HS localization, heterologous expression, activity correlation |
Laccase | HvLAC2 | O₂ | C8-C8' (β-β') | (3R,4R) enantiomer | Co-expression with HvACT in seedlings |
The biosynthetic genes for hordatine A are tightly clustered on the short arm of chromosome 2H (2HS), forming a genomic "hotspot" for specialized metabolism. This locus encompasses HvACT, HvLAC1, HvLAC2, and several cytochrome P450 genes implicated in downstream modifications [4] [8]. Chromosomal dissection studies using wheat-barley addition lines confirmed that the distal 40% of 2HS is necessary and sufficient for hordatine A production [6]. Expression of this gene cluster is developmentally programmed, with transcript levels peaking during early seedling development (3-6 days post-germination) and declining precipitously thereafter [3].
Epigenetic controls significantly modulate hordatine A biosynthesis. Histone H3 lysine 27 acetylation (H3K27ac) marks at the HvACT promoter increase upon fungal elicitation, facilitating transcription factor access. Conversely, DNA methylation at CpG islands within the HvLAC1/2 locus suppresses expression in mature tissues [4]. Environmental triggers further fine-tune biosynthesis:
Table 3: Genetic Elements Regulating Hordatine A Biosynthesis in Barley
Gene Symbol | Chromosomal Location | Encoded Enzyme/Protein | Expression Peak | Regulatory Influences |
---|---|---|---|---|
HvACT | 2HS (37.8 cM) | Agmatine coumaroyltransferase | 3-6 days post-germination | H3K27ac activation; fungal elicitors; phosphate starvation |
HvLAC1 | 2HS (39.2 cM) | Laccase isozyme 1 | 4-5 days post-germination | DNA methylation silencing; light repression; jasmonate induction |
HvLAC2 | 2HS (39.5 cM) | Laccase isozyme 2 | 4-5 days post-germination | Coordinated expression with HvLAC1; pathogen response |
HvP450-82Y1 | 2HS (38.6 cM) | Cytochrome P450 hydroxylase | 5-7 days post-germination | Hydroxylates hordatine A aglycone; induced by ABA |
Hordatine A represents the foundational structure within a structurally diverse class of dimeric hydroxycinnamic acid amides unique to Hordeum species. The biosynthetic divergence arises primarily through two mechanisms: (1) Differential substrate utilization during the ACT-catalyzed step, and (2) Varied oxidative coupling patterns and post-dimerization modifications [1] [4] [8].
Substrate-Level Divergence:
ACT exhibits differential kinetics toward hydroxycinnamoyl-CoA substrates (Table 1), explaining the predominance of hordatine A (70-80%) over B (15-25%) and C (2-5%) in most barley cultivars. Hordatine D remains rare due to ACT's negligible activity toward sinapoyl-CoA [4].
Post-Dimerization Modifications:
Phylogenetic distribution across Hordeum species reveals stark contrasts: cultivated barley (H. vulgare ssp. vulgare) and its wild progenitor (H. vulgare ssp. spontaneum) accumulate hordatines A-D, while H. bulbosum produces murinamides—structurally analogous dimers featuring modified agmatine moieties [8]. Crucially, species outside the H/Xu clades (H. murinum, H. bogdanii) lack hordatine biosynthesis entirely, having retained benzoxazinones as primary defensive metabolites [8].
Table 4: Structural and Biosynthetic Characteristics of Major Hordatine Variants in Barley
Hordatine Variant | Monomer Composition | Oxidative Coupling Pattern | Characteristic Modifications | Relative Abundance in Cultivars (%) | Phylogenetic Distribution |
---|---|---|---|---|---|
Hordatine A | 2 × p-coumaroylagmatine | C8-C8' (β-β') benzofuran | Aglycone or 4'-O-glucoside | 70-80% | H. vulgare ssp. vulgare and spontaneum |
Hordatine B | p-Coumaroylagmatine + feruloylagmatine | C8-C8' (β-β') benzofuran | O-methylation at feruloyl moiety | 15-25% | H. vulgare ssp. vulgare and spontaneum |
Hordatine C | 2 × feruloylagmatine | C8-C8' (β-β') benzofuran | Di-O-methylation | 2-5% | H. vulgare ssp. vulgare |
Hordatine D | Sinapoylagmatine-containing | C8-C8' (β-β') benzofuran | O-methylation + glycosylation | <1% | Rare cultivars only |
Murinamide A | p-Coumaroylagmatine derivative | C8-Ο-4' neolignan | Hydroxylation at C7 agmatine | Major component | H. bulbosum, H. murinum ssp. glaucum |
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